2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
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Overview
Description
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a pyrazole derivative that has gained significant scientific interest in recent years. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group. The molecular formula of this compound is C8H10N2O4, and it has a molecular weight of 198.178 g/mol.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
It’s also worth noting that both pyrazole and carboxylic acid functional groups are common in many biologically active compounds. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Carboxylic acids, on the other hand, are often involved in various biochemical reactions and pathways.
Preparation Methods
The synthesis of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid typically involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate with suitable reagents under specific conditions. One common method involves the hydrolysis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate in the presence of an acid or base to yield the desired carboxylic acid . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the ethoxy-oxoethyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: As mentioned earlier, hydrolysis of the ester group in ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate yields this compound.
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-Pyrazoledicarboxylic acid: This compound has two carboxylic acid groups on the pyrazole ring and is used in similar applications.
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate: This ester derivative is a precursor to this compound and is used in its synthesis.
1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxymethyl group instead of an ethoxy-oxoethyl group and exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXCAWQZFGPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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